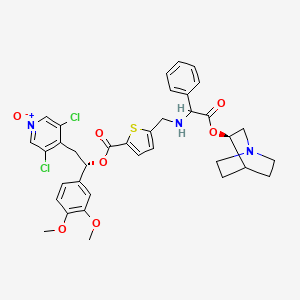
(Rac)-PDE4-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-PDE4-IN-4 is a compound known for its inhibitory effects on phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). This compound is of significant interest in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of inflammatory and neurological disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-PDE4-IN-4 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction and modification of functional groups to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-PDE4-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
(Rac)-PDE4-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase enzymes.
Biology: Employed in cellular and molecular biology research to investigate the role of cAMP in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), as well as neurological disorders like depression and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Wirkmechanismus
The mechanism of action of (Rac)-PDE4-IN-4 involves the inhibition of phosphodiesterase 4 (PDE4) enzyme activity. By inhibiting PDE4, the compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular levels of cAMP. This elevation in cAMP levels modulates various cellular processes, including inflammation, immune response, and neuronal signaling. The molecular targets of this compound include the active site of the PDE4 enzyme, where it binds and inhibits its catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MBQ-167: An inhibitor of Rac and Cdc42 GTPases, used in cancer research for its anti-metastatic properties.
MBQ-168: A derivative of MBQ-167 with enhanced inhibitory effects on Rac and Cdc42.
Uniqueness
(Rac)-PDE4-IN-4 is unique in its specific inhibition of the PDE4 enzyme, which distinguishes it from other compounds that target different molecular pathways. Its ability to modulate cAMP levels makes it particularly valuable in the study and treatment of diseases associated with dysregulated cAMP signaling.
Eigenschaften
Molekularformel |
C36H37Cl2N3O7S |
|---|---|
Molekulargewicht |
726.7 g/mol |
IUPAC-Name |
[(1S)-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-(3,4-dimethoxyphenyl)ethyl] 5-[[[2-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-2-oxo-1-phenylethyl]amino]methyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C36H37Cl2N3O7S/c1-45-29-10-8-24(16-31(29)46-2)30(17-26-27(37)19-41(44)20-28(26)38)47-35(42)33-11-9-25(49-33)18-39-34(23-6-4-3-5-7-23)36(43)48-32-21-40-14-12-22(32)13-15-40/h3-11,16,19-20,22,30,32,34,39H,12-15,17-18,21H2,1-2H3/t30-,32-,34?/m0/s1 |
InChI-Schlüssel |
OAWZSUHVKPQVIU-IYBDJRMXSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(C4=CC=CC=C4)C(=O)O[C@H]5CN6CCC5CC6)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(C4=CC=CC=C4)C(=O)OC5CN6CCC5CC6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















